

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane literature review

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Compound of Interest

Compound Name: 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No.: B1302782

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An in-depth review of the scientific literature reveals that **1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane** is primarily recognized as a chemical intermediate and a fragment for drug discovery, rather than a well-characterized bioactive compound. While detailed experimental studies on its biological effects are not publicly available, this technical guide consolidates the existing chemical data and outlines its potential applications and plausible synthetic routes based on established chemical principles.

Chemical and Physical Properties

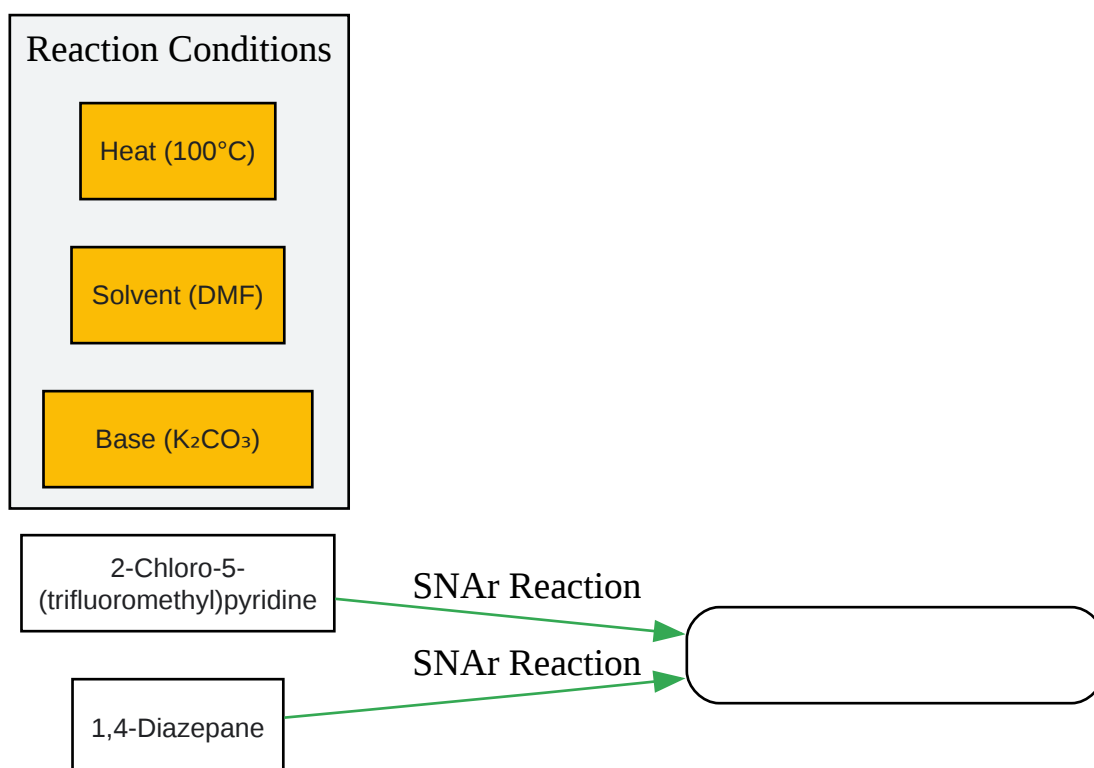
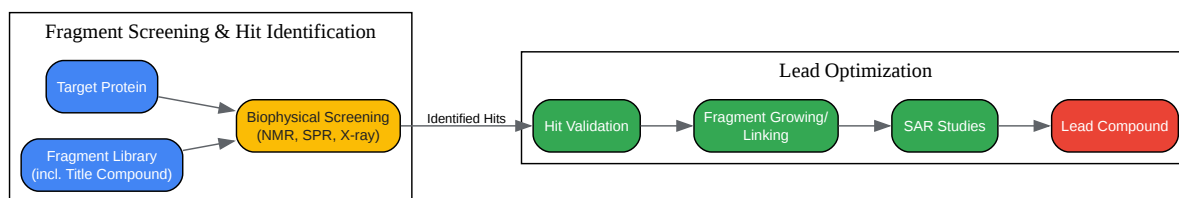
1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a heterocyclic compound incorporating a trifluoromethylpyridine moiety and a diazepane ring. Its fundamental properties, gathered from chemical supplier databases, are crucial for its application in synthesis and screening. While some physical properties are predicted, they offer valuable guidance for experimental design.

Table 1: Physicochemical Properties of **1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane**

Property	Value	Data Source(s)
CAS Number	306934-70-3	Fluorochem, Thermo Scientific, Oakwood Chemical, ChemicalBook[1][2][3][4][5][6]
Molecular Formula	C ₁₁ H ₁₄ F ₃ N ₃	Fluorochem, Thermo Scientific, Oakwood Chemical[1][2][3][4]
Molecular Weight	245.25 g/mol	Thermo Scientific, Oakwood Chemical[2][3][4]
IUPAC Name	1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane	Fluorochem, Thermo Scientific[1][2][3][6]
Physical State	Low melting solid	ChemicalBook[5]
Melting Point	50 °C	ChemicalBook (Predicted)[5]
Boiling Point	110 °C	ChemicalBook (Predicted)[5]
Density	1.212 ± 0.06 g/cm ³	ChemicalBook (Predicted)[5]
pKa	10.23 ± 0.20	ChemicalBook (Predicted)[5]

Application in Drug Discovery

This compound is classified as a fragment molecule, indicating its primary use is as a starting point in fragment-based drug discovery (FBDD).[7] FBDD is a powerful method for identifying lead compounds by screening small molecules ("fragments") for weak binding to a biological target. These hits are then optimized to enhance their potency and pharmacological properties. The structure of **1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane**, containing both a hydrogen bond acceptor (pyridine nitrogen) and donors (diazepane nitrogens) along with a lipophilic trifluoromethyl group, makes it a versatile scaffold for exploring interactions with various biological targets.



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